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molecular formula C8H12O B091216 4,4-Dimethyl-2-cyclohexen-1-one CAS No. 1073-13-8

4,4-Dimethyl-2-cyclohexen-1-one

Cat. No. B091216
M. Wt: 124.18 g/mol
InChI Key: HAUNPYVLVAIUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05124486

Procedure details

Ethanoyl chloride (78.5 g, 1 mole) was added over a period of 30 minutes to a suspension of aluminium chloride (140 g, 1.05 moles) in 1,2-dichloroethane (390 ml) whilst maintaining the temperature below 20° C. by cooling. Ethene (35 g, 1.25 moles) was then passed into the solution at 5°-10° C. over a period of 2 hours and the subsequent mixture worked up by slowly pouring into 2M hydrochloric acid (900 ml). The organic phase was separated and 2-methylpropanal (50.4 g, 0.7 moles) and para-toluenesulphonic acid (0.4 g, 21 mmoles) were added. The mixture was then refluxed with azeotropic water removal until no more water separated. The organic phase was then washed with 10% (w/v) sodium hydroxide (250 ml) by stirring at 60° C. for 15 minutes to destroy any traces of 4-chlorobutan-2-one and the solvent flashed. Fractionation gave 70 g 4,4-dimethylcyclohex-2-en-1-one, b.pt. 70°-72° C. at 20 mm Hg. (Yield: 80%)
Quantity
78.5 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
reactant
Reaction Step Three
Quantity
50.4 g
Type
reactant
Reaction Step Four
Quantity
0.4 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].[CH2:9]=[CH2:10].Cl.[CH3:12][CH:13]([CH3:16])[CH:14]=O>ClCCCl.C1(C)C=CC(S(O)(=O)=O)=CC=1.O>[CH3:12][C:13]1([CH3:16])[CH2:10][CH2:9][C:1](=[O:3])[CH:2]=[CH:14]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
78.5 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
140 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
390 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
C=C
Step Three
Name
Quantity
900 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50.4 g
Type
reactant
Smiles
CC(C=O)C
Name
Quantity
0.4 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring at 60° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature below 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic phase was then washed with 10% (w/v) sodium hydroxide (250 ml)
CUSTOM
Type
CUSTOM
Details
to destroy any traces of 4-chlorobutan-2-one

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(C=CC(CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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